molecular formula C22H14ClNO3 B11569827 N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide

Cat. No.: B11569827
M. Wt: 375.8 g/mol
InChI Key: PXGYRJCFWFWEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring system with a benzoyl group at the 2-position and a chlorobenzamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide typically involves multiple steps, starting with the formation of the benzofuran ring One common method involves the cyclization of 2-hydroxybenzonitrile with a suitable bromoethanone derivative to form the benzofuran core The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Benzyl-substituted benzofuran derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzofuran ring system can interact with aromatic residues in the active site of enzymes, while the benzoyl and chlorobenzamide groups can form hydrogen bonds or hydrophobic interactions with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
  • 2-benzoyl-1-benzofuran-3-amine

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which can enhance its biological activity and specificity. The combination of the benzofuran ring system with the benzoyl and chlorobenzamide groups provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C22H14ClNO3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-3-chlorobenzamide

InChI

InChI=1S/C22H14ClNO3/c23-16-10-6-9-15(13-16)22(26)24-19-17-11-4-5-12-18(17)27-21(19)20(25)14-7-2-1-3-8-14/h1-13H,(H,24,26)

InChI Key

PXGYRJCFWFWEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.